2,3,5-Tricyclohexylphenol
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Overview
Description
2,3,5-Tricyclohexylphenol: is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features three cyclohexyl groups attached to the benzene ring at the 2, 3, and 5 positions. The presence of these bulky cyclohexyl groups significantly influences the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tricyclohexylphenol typically involves the alkylation of phenol with cyclohexyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a cyclohexyl cation, which then attacks the phenol ring at the ortho and para positions relative to the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance yield and selectivity. Post-reaction purification typically involves distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,3,5-Tricyclohexylphenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of cyclohexyl-substituted hydroquinones. Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions are facilitated by the electron-donating hydroxyl group. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and Fremy’s salt [(KSO3)2NO].
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones.
Reduction: Cyclohexyl-substituted hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
Chemistry: 2,3,5-Tricyclohexylphenol is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of bulky substituents on phenolic compounds’ biological activity. It may also serve as a model compound in the study of enzyme-substrate interactions.
Medicine: While specific medical applications of this compound are not well-documented, phenolic compounds, in general, are known for their antioxidant and antimicrobial properties. Research into its potential therapeutic uses could be promising.
Industry: In the industrial sector, this compound can be used as an additive in polymers to enhance their thermal stability and mechanical properties. It may also find applications in the production of specialty chemicals and coatings.
Mechanism of Action
The mechanism of action of 2,3,5-Tricyclohexylphenol involves its interaction with molecular targets through its hydroxyl group and bulky cyclohexyl substituents. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The cyclohexyl groups can affect the compound’s lipophilicity and steric interactions, potentially altering its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
2,4,6-Tricyclohexylphenol: Similar in structure but with different substitution patterns, leading to variations in reactivity and properties.
2,3,4-Tricyclohexylphenol: Another isomer with distinct chemical behavior due to the different positions of the cyclohexyl groups.
2,3,5-Trimethylphenol: A smaller analog with methyl groups instead of cyclohexyl groups, offering a comparison in terms of steric and electronic effects.
Uniqueness: 2,3,5-Tricyclohexylphenol is unique due to the specific arrangement of its cyclohexyl groups, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for studying structure-activity relationships and developing new materials with tailored properties.
Properties
CAS No. |
90104-76-0 |
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Molecular Formula |
C24H36O |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2,3,5-tricyclohexylphenol |
InChI |
InChI=1S/C24H36O/c25-23-17-21(18-10-4-1-5-11-18)16-22(19-12-6-2-7-13-19)24(23)20-14-8-3-9-15-20/h16-20,25H,1-15H2 |
InChI Key |
GYCJBYIMKKAVLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)O)C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
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